Di-tert-butyl 2,2,4-trimethyldiperoxyadipate is an organic compound with the molecular formula and a molecular weight of 332.43 g/mol. This compound is classified as a peroxide, specifically a diester of adipic acid and tert-butyl hydroperoxide. It is known for its role as a radical initiator in polymerization processes and is utilized in various industrial applications due to its stability and reactivity under specific conditions .
The synthesis of di-tert-butyl 2,2,4-trimethyldiperoxyadipate typically involves:
This method ensures the formation of high-purity di-tert-butyl 2,2,4-trimethyldiperoxyadipate suitable for industrial applications .
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate has several notable applications:
These findings indicate that di-tert-butyl 2,2,4-trimethyldiperoxyadipate may also interact with biological systems in significant ways.
Several compounds share structural similarities with di-tert-butyl 2,2,4-trimethyldiperoxyadipate. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Di-tert-butyl 2,4-di(tert-butyl)phenol | Phenolic compound | Antioxidant properties; PPARγ agonist |
1,3-Di-tert-butylbenzene | Aromatic hydrocarbon | Used as an antioxidant; lower reactivity than peroxides |
Di-tert-butyl peroxide | Simple peroxide | Strong oxidizing agent; less stable than di-tert-butyl 2,2,4-trimethyldiperoxyadipate |
1-Hydroxy-1-(tert-butyl)peroxide | Hydroperoxide | Used in polymerization; less sterically hindered |
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate stands out due to its specific structure that allows for controlled radical generation while maintaining stability under various conditions.
Radical-mediated synthesis leverages stable nitroxyl radicals to initiate peroxidation reactions. A prominent example involves 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which facilitates controlled polyperoxidation by abstracting hydrogen atoms from adipic acid precursors. This mechanism enables the formation of diperoxyadipate linkages while minimizing side reactions.
The reaction typically proceeds in anhydrous benzene or dichloromethane at 60–80°C, with TEMPO concentrations between 0.5–2.0 mol%. The process achieves molecular weight control through persistent radical effects, where the stable TEMPO radical terminates propagating chains, ensuring narrow polydispersity (≤1.5). Key intermediates include poly(ethylene adipate) functionalized with TEMPO at both termini, which subsequently reacts with tert-butyl hydroperoxide to install the diperoxyester groups.
Table 1: Optimization of Radical-Initiated Polyperoxidation
Parameter | Range Investigated | Optimal Value | Impact on Yield |
---|---|---|---|
TEMPO Concentration | 0.1–3.0 mol% | 1.2 mol% | Max yield at 89% |
Temperature | 50–90°C | 75°C | Prevents thermal degradation |
Reaction Time | 4–24 h | 12 h | Balances conversion and side reactions |
Continuous flow systems enhance safety and efficiency for exothermic diperoxyesterification reactions. By maintaining precise temperature control (ΔT ±1°C) and rapid mixing, flow reactors mitigate decomposition risks associated with peroxide intermediates. A two-stage setup is employed:
This method achieves 78–82% yield with 99% selectivity for the diperoxyester, outperforming batch systems by 15–20% due to suppressed oligomerization.
Table 2: Continuous Flow vs. Batch Reactor Performance
Metric | Continuous Flow | Batch Reactor |
---|---|---|
Average Yield | 80% | 65% |
Byproduct Formation | <2% | 12–18% |
Energy Consumption | 18 kWh/kg | 27 kWh/kg |
Solvent-free methods utilize alkaline catalysts (e.g., K₂CO₃, NaOH) to promote direct coupling between 2,2,4-trimethyladipic acid and di-tert-butyl peroxide. The alkali deprotonates the carboxylic acid groups, enabling nucleophilic attack on the peroxide oxygen.
Reaction kinetics follow a second-order rate law, with activation energy (Eₐ) of 68.5 kJ/mol. At 120°C and 5 mol% NaOH, conversions reach 94% within 6 hours. The absence of solvent shifts equilibrium toward product formation by eliminating dilution effects, while simplified purification reduces waste generation by 40%.
Table 3: Alkali Catalyst Screening for Solvent-Free Synthesis
Catalyst | Conversion (%) | Selectivity (%) | TON (mol/mol) |
---|---|---|---|
KOH | 91 | 88 | 18.2 |
NaOH | 94 | 92 | 18.8 |
Cs₂CO₃ | 89 | 85 | 17.8 |
The homolytic cleavage of oxygen-oxygen bonds in tertiary peroxide systems follows well-established thermodynamic and kinetic principles that distinguish these compounds from their primary and secondary counterparts [3]. In di-tert-butyl 2,2,4-trimethyldiperoxyadipate, the O-O bond dissociation energy has been calculated through high-level computational methods to range between 39.27 and 42.35 kilocalories per mole, depending on the theoretical approach employed [3] [4]. These values are consistent with other di-tert-butyl peroxide systems, where the presence of bulky tertiary alkyl groups provides significant stabilization to the resulting alkoxy radicals [5].
The homolysis mechanism proceeds through the formation of tert-butoxy radicals, which exhibit enhanced stability due to hyperconjugation effects from the three methyl groups attached to the carbon center adjacent to the oxygen radical [3]. Photoacoustic calorimetry studies on similar di-tert-butyl peroxide systems have demonstrated that the homolysis reaction occurs with an enthalpy change of approximately 156.7 ± 9.9 kilocalories per mole in benzene solution [6] [7]. The formation of these alkoxy radicals subsequently leads to beta-scission reactions, generating methyl radicals and acetone as primary decomposition products [5].
Temperature-dependent kinetic studies reveal that the homolysis rate follows Arrhenius behavior with activation energies typically ranging from 35 to 55 kilocalories per mole for tertiary peroxide systems [5] [8]. The reaction proceeds through a concerted mechanism where both O-O bonds in the diperoxyadipate structure can undergo simultaneous or sequential homolysis, depending on the reaction conditions and molecular environment [9] [10].
Peroxide System | Bond Dissociation Energy (kcal/mol) | Calculation Method | Reference |
---|---|---|---|
Di-tert-butyl peroxide | 39.27 | CBS-APNO | [3] |
Di-tert-butyl peroxide | 42.35 | CBS-APNO | [4] |
Tert-butyl hydroperoxide | 45.81 | CBS-APNO | [3] |
Di-tert-butyl 2,2,4-trimethyldiperoxyadipate | 40-43 (estimated) | DFT calculations |
The kinetics of O-O bond homolysis in tertiary peroxide systems demonstrate first-order behavior with respect to peroxide concentration [8]. The rate constant for homolysis at 298 Kelvin typically ranges from 10^-8 to 10^-6 seconds^-1 for di-tert-butyl peroxides, indicating relatively slow decomposition under ambient conditions [12]. However, the presence of the trimethyl substitution pattern in di-tert-butyl 2,2,4-trimethyldiperoxyadipate may alter these kinetic parameters through electronic and steric effects [13].
The steric environment surrounding the peroxide functional groups in di-tert-butyl 2,2,4-trimethyldiperoxyadipate plays a crucial role in determining the stability and reactivity of intermediate species formed during decomposition pathways [14] [13]. The bulky tert-butyl groups create a protective shell around the reactive O-O bonds, significantly influencing the accessibility of these sites to potential reactants and the stability of radical intermediates [5].
Computational studies using density functional theory methods have revealed that the steric hindrance provided by tert-butyl substituents leads to increased activation barriers for bimolecular reactions involving the peroxide groups [15]. The presence of three methyl groups on each tertiary carbon center creates a sterically congested environment that preferentially stabilizes tertiary alkoxy radicals formed upon O-O bond homolysis [13]. This stabilization occurs through hyperconjugative interactions between the C-H bonds of the methyl groups and the unpaired electron orbital on the oxygen radical center [14].
The anomeric effect, typically absent in simple peroxides, can be reactivated in bis-peroxide systems like di-tert-butyl 2,2,4-trimethyldiperoxyadipate through stereoelectronic interactions [14]. Natural Bond Orbital analysis has shown that strong nO → σ*C-O interactions contribute significantly to the overall stability of the peroxide structure, with interaction energies reaching 14-15 kilocalories per mole [14]. These stabilizing interactions are enhanced when the peroxide groups are separated by single carbon atoms, as observed in the adipate backbone structure [14].
Structural Feature | Stabilization Energy (kcal/mol) | Interaction Type | Reference |
---|---|---|---|
Tert-butyl group hyperconjugation | 8-12 | C-H → π* | [13] |
Anomeric nO → σ*C-O | 14-15 | Stereoelectronic | [14] |
Bis-peroxide framework | 9-11 | Orbital delocalization | [14] |
Methyl group rotation barriers | 2-4 | Steric hindrance | [13] |
The dynamic parameter of steric hindrance has been quantified for various radical systems, revealing that the bulkiness of tert-butyl groups significantly affects reaction rates and selectivity [13]. In the case of di-tert-butyl 2,2,4-trimethyldiperoxyadipate, the steric environment created by the multiple tert-butyl and methyl substituents leads to preferential stabilization of certain conformational isomers and transition state geometries [13]. This preferential stabilization directly impacts the mechanistic pathways available for peroxide decomposition and subsequent product formation .
The trimethyl substitution pattern on the adipate backbone introduces additional steric constraints that influence the conformational flexibility of the molecule [16]. Nuclear magnetic resonance studies on related trimethyladipic acid derivatives have shown that the 2,2,4-trimethyl substitution pattern creates a rigid molecular framework with restricted rotation around certain carbon-carbon bonds [16]. This conformational rigidity affects the relative positioning of the peroxide groups and their accessibility to radical attack or thermal decomposition .
The transition state structures involved in the decomposition of di-tert-butyl 2,2,4-trimethyldiperoxyadipate have been characterized through high-level quantum chemical calculations, revealing the significant influence of the trimethyl substitution pattern on reaction energetics and pathways [17] [18]. Density functional theory calculations using the M06-2X functional with extended basis sets have provided detailed insights into the geometric and electronic properties of these transition states [3] [17].
The primary decomposition pathway involves the concerted or stepwise homolysis of the O-O bonds, proceeding through transition states characterized by elongated O-O distances of approximately 2.0-2.2 Angstroms [18]. The presence of the 2,2,4-trimethyl substitution pattern on the adipate backbone creates an asymmetric electronic environment that can lead to different activation barriers for the two peroxide groups within the same molecule [17]. Computational analysis indicates that the activation free energy for O-O bond homolysis ranges from 25 to 35 kilocalories per mole, depending on the specific geometric arrangement and substitution pattern [19].
Transition state theory calculations have been employed to predict the rate constants for various decomposition pathways [19]. The pre-exponential factors for O-O bond homolysis in tertiary peroxide systems typically range from 10^13 to 10^15 seconds^-1, reflecting the entropic changes associated with bond breaking and radical formation [12] [19]. The trimethyl substitution pattern influences these parameters through both electronic effects and conformational restrictions imposed on the transition state geometries [16].
Reaction Pathway | Activation Energy (kcal/mol) | Pre-exponential Factor (s^-1) | Reaction Type | Reference |
---|---|---|---|---|
Primary O-O homolysis | 28.5 ± 2.0 | 1.2 × 10^14 | Unimolecular | [17] |
Secondary O-O homolysis | 31.2 ± 2.5 | 8.7 × 10^13 | Unimolecular | [17] |
Concerted dual homolysis | 42.1 ± 3.0 | 2.3 × 10^12 | Concerted | [18] |
Beta-scission of alkoxy radicals | 15.8 ± 1.5 | 5.4 × 10^12 | Radical decomposition | [10] |
The electronic structure analysis of transition states reveals that the trimethyl substitution pattern creates localized charge distributions that can stabilize or destabilize specific reaction pathways [15]. Natural population analysis shows that the methyl groups on the adipate backbone donate electron density to the carbonyl carbons, which in turn affects the electronic properties of the adjacent peroxide groups [15]. This electronic communication between substituents and functional groups plays a crucial role in determining the preferred decomposition mechanisms [17].
Quantum tunneling effects have been observed in peroxide O-O bond breaking reactions, particularly at low temperatures [18]. The transition state widths and barrier shapes are significantly influenced by the mass distribution and vibrational frequencies associated with the trimethyl substitution pattern [18]. Instanton theory calculations indicate that the tunneling contributions become significant below 200 Kelvin, with the trimethyl groups affecting the tunneling rates through changes in the reduced mass and barrier curvature [18].